Ertapenem Dimer Form D Impurity

Übersicht

Beschreibung

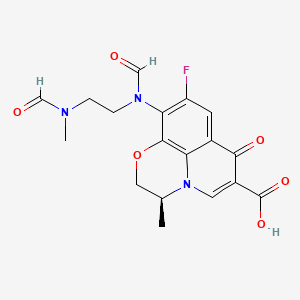

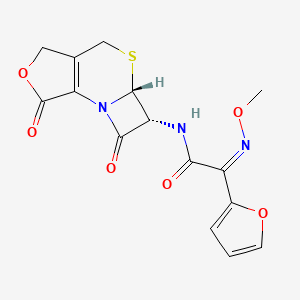

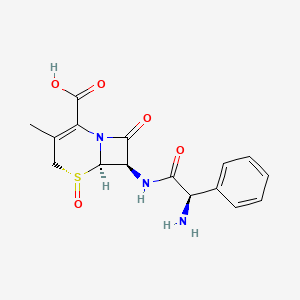

Ertapenem dimer form D impurity is an impurity of ertapenem, a β-lactam antibiotic that is used in the treatment of bacterial infections. It is a synthetic antibiotic of the carbapenem class, which is structurally similar to penicillin and is a broad-spectrum antibiotic that is effective against a wide range of gram-positive and gram-negative bacteria. Ertapenem dimer form D impurity is a dimer of two ertapenem molecules linked by a disulfide bond. It is one of the two impurities of ertapenem, the other being ertapenem dimer form E impurity.

Wissenschaftliche Forschungsanwendungen

Impurity Profile Analysis

- Chromatographic Analysis : A mass spectrometer-compatible, reverse-phase high-performance liquid chromatography method was developed to resolve impurities in Ertapenem, including eight dimer impurities (Jadhav et al., 2020) (Jadhav et al., 2020).

Isolation and Characterization of Degradation Products

- Controlled Degradation and Isolation : Dimeric degradates of Ertapenem were prepared, isolated, and characterized through various bimolecular reactions, leading to dimers and dehydrated dimers, providing insight into the degradation process (Sajonz et al., 2001) (Sajonz et al., 2001).

Analytical Method Development and Validation

Challenges in Analytical Method Development : An HPLC impurity profile method for Ertapenem was developed and validated, addressing the difficulties of analyzing an unstable active pharmaceutical ingredient (API), including major impurities/degradates (Sajonz et al., 2006) (Sajonz et al., 2006).

Genotoxic Impurity Quantification : A sensitive HPLC method was developed for quantifying potential genotoxic impurity, namely m-aminobenzoic acid, in Ertapenem monosodium (Patcha et al., 2018) (Patcha et al., 2018).

Ertapenem Pharmacokinetics in Healthy Volunteers : This study examined the pharmacokinetics of Ertapenem, revealing insights into its plasma protein binding and renal clearance (Majumdar et al., 2002) (Majumdar et al., 2002).

Pharmacological Aspects

Pharmacokinetics and Pharmacodynamics Overview : Ertapenem's pharmacokinetics and pharmacodynamics, including dosing recommendations and drug interactions, were examined for clinical applications (Nix et al., 2004) (Nix et al., 2004).

Antibacterial Properties and Spectrum : Ertapenem's distinct antibacterial and pharmacological properties, including its molecular structure and antibacterial spectrum, were discussed, emphasizing its utility in treating community-acquired infections (Hammond, 2004) (Hammond, 2004).

Quantification and Therapeutic Monitoring

- Quantification in Human Plasma : A validated liquid chromatography-mass spectrometry method for quantifying Ertapenem in human plasma was developed, enhancing therapeutic drug monitoring (Koal et al., 2006) (Koal et al., 2006).

Additional Studies

Intraabdominal Tissue Concentration : This study investigated Ertapenem's concentration in intraabdominal tissue, supporting its effectiveness in treating intraabdominal infections (Wittau et al., 2006) (Wittau et al., 2006).

Gradient Elution HPLC Method for Recovery : A gradient elution HPLC method was developed for recovering Ertapenem from crystallization process streams, enhancing the recovery process (Sajonz et al., 2006) (Sajonz et al., 2006).

Eigenschaften

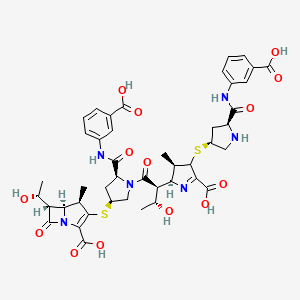

IUPAC Name |

(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-carboxy-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H50N6O14S2/c1-17-31(48-32(43(61)62)35(17)65-25-13-27(45-15-25)37(53)46-23-9-5-7-21(11-23)41(57)58)29(19(3)51)39(55)49-16-26(14-28(49)38(54)47-24-10-6-8-22(12-24)42(59)60)66-36-18(2)33-30(20(4)52)40(56)50(33)34(36)44(63)64/h5-12,17-20,25-31,33,35,45,51-52H,13-16H2,1-4H3,(H,46,53)(H,47,54)(H,57,58)(H,59,60)(H,61,62)(H,63,64)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,33-,35?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMXBHFRIBLSQJ-KXGFPTOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=NC1C(C(C)O)C(=O)N2CC(CC2C(=O)NC3=CC=CC(=C3)C(=O)O)SC4=C(N5C(C4C)C(C5=O)C(C)O)C(=O)O)C(=O)O)SC6CC(NC6)C(=O)NC7=CC=CC(=C7)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](N=C(C1S[C@H]2C[C@H](NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)[C@@H]([C@@H](C)O)C(=O)N4C[C@H](C[C@H]4C(=O)NC5=CC=CC(=C5)C(=O)O)SC6=C(N7[C@H]([C@H]6C)[C@H](C7=O)[C@@H](C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H50N6O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747712 | |

| Record name | PUBCHEM_71316414 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

951.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ertapenem Dimer Form D Impurity | |

CAS RN |

1199797-41-5 | |

| Record name | PUBCHEM_71316414 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.